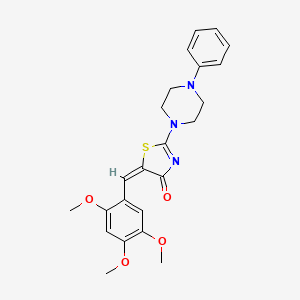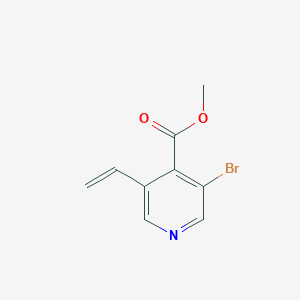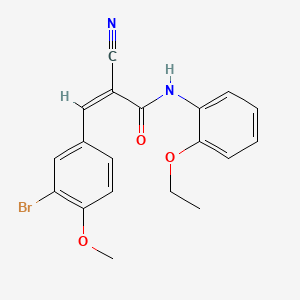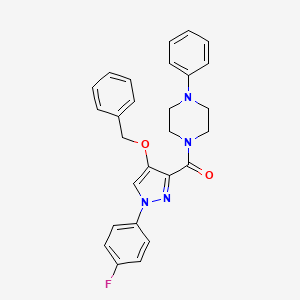![molecular formula C17H27ClN2OS B2489319 N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride CAS No. 2490432-18-1](/img/structure/B2489319.png)
N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride is a chemical compound that has garnered interest in various scientific studies. This compound's unique structure has prompted research into its synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of compounds similar to this compound typically involves the use of coupling reagents and catalytic amounts of specific catalysts to achieve high yields. For example, esters based on l-menthol and phenibut have been obtained in significant yields using N,N′-dicyclohexylcarbodiimide as a coupling reagent with a catalytic amount of 4-dimethylaminopyridine (Nesterkina et al., 2022).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques and X-ray crystallography. The crystal and molecular structures of related compounds, such as anti-ulcer agents, have been determined, revealing insights into the arrangement of molecules and the conformation of their cyclohexyl moieties (Koyano et al., 1986).
Chemical Reactions and Properties
Chemical reactions involving compounds of interest often explore their reactivity under various conditions. For instance, the reactivity of N,N-disubstituted alpha-aminomethyleneketones with tosyl isocyanate has been studied, leading to the synthesis of amino-disubstituted 2-acyl-3-amino-N-tosylpropenamides and related compounds (Romussi et al., 1986).
Physical Properties Analysis
Physical properties such as density, refractive index, and molar refractivity are critical for understanding a compound's behavior in solutions. Studies on antiemetic drugs similar to the compound of interest have revealed significant polarizability effects with an increase in drug concentration (Sawale et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthetic Opioid Research : The compound's role in the development of synthetic opioids is significant. It has been part of the search for alternatives to opium-based derivatives, contributing to the understanding of compounds with reduced side effects, such as dependency and abuse potential (Elliott, Brandt, & Smith, 2016).
Anticonvulsant Activity : Research has shown that derivatives of this compound, like some 4-aminobenzamides, exhibit notable anticonvulsant effects. These compounds have been tested against seizures induced by various methods and have shown promising results in this field (Clark et al., 1984).
Chemical Characterization and Analysis : Studies have involved comprehensive chemical characterization of related compounds, which is crucial for identification and understanding their properties. This includes methods like nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and X-ray crystallography (Kuś et al., 2016).
Pharmacological Studies : There have been pharmacological studies examining the effects of related compounds in various therapeutic areas, including antidiabetic, antiemetic, and analgesic effects. Such studies help in understanding the drug's mechanism of action and potential therapeutic uses (Sawale et al., 2016).
Eigenschaften
IUPAC Name |
N-[4-(aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2OS.ClH/c1-12(2)21-16-9-5-14(6-10-16)17(20)19-15-7-3-13(11-18)4-8-15;/h5-6,9-10,12-13,15H,3-4,7-8,11,18H2,1-2H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTSKQGXZOWAGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)NC2CCC(CC2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-fluorophenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2489240.png)



![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide](/img/structure/B2489247.png)

![3-(2-oxo-2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2489253.png)


![5-Benzyl-2-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2489257.png)
![3-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2489259.png)